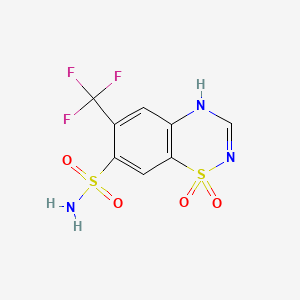

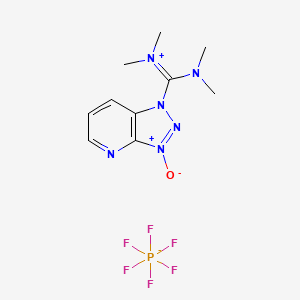

2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluroniumhexafluorophosphat

Übersicht

Beschreibung

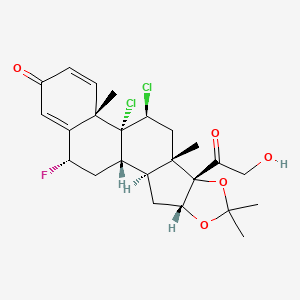

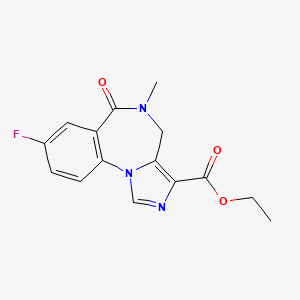

Hexafluorophosphate azabenzotriazole tetramethyl uronium (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a reagent widely used in peptide coupling chemistry. It facilitates the formation of peptide bonds by generating an active ester from a carboxylic acid. This compound is known for its stability, solubility in organic solvents, and efficient coupling properties .

Wissenschaftliche Forschungsanwendungen

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

HATU is primarily used as a coupling reagent in peptide synthesis . Its primary targets are the amino acid residues in a peptide chain. The role of HATU is to facilitate the formation of peptide bonds, which link individual amino acids together into a complete peptide .

Mode of Action

HATU works by activating the carboxyl group of an amino acid or peptide, making it more susceptible to attack by an amino group . This activation allows for the formation of a peptide bond, linking two amino acids or peptides together. The process is efficient and helps to reduce the loss of chiral integrity .

Biochemical Pathways

The primary biochemical pathway involved in HATU’s mechanism of action is peptide synthesis . In this pathway, individual amino acids are linked together by peptide bonds to form a complete peptide or protein. HATU facilitates this process by activating the carboxyl group of an amino acid or peptide, allowing it to more readily form a peptide bond with another amino acid or peptide .

Result of Action

The result of HATU’s action is the efficient and accurate synthesis of peptides. By facilitating the formation of peptide bonds, HATU allows for the creation of peptides with a high degree of chiral integrity . This is crucial in the synthesis of biologically active peptides and proteins, which often require a specific three-dimensional structure to function properly.

Action Environment

The efficacy and stability of HATU are influenced by several environmental factors. It is soluble in acetonitrile but insoluble in water . It is also sensitive to moisture and incompatible with oxidizing agents and highly acidic or alkaline materials . Therefore, peptide synthesis using HATU should be carried out under controlled conditions, typically in an anhydrous organic solvent and under an inert atmosphere .

Biochemische Analyse

Biochemical Properties

In biochemical reactions, 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate plays a crucial role as a coupling reagent . It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. The nature of these interactions is primarily chemical, involving the transfer of functional groups and the formation of new covalent bonds .

Cellular Effects

The effects of 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate on cells are largely related to its role in peptide synthesis . By facilitating the formation of peptide bonds, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its primary mechanism of action involves the formation of peptide bonds, which are crucial for the structure and function of proteins .

Metabolic Pathways

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Vorbereitungsmethoden

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is commonly prepared from 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylchloroformamidinium hexafluorophosphate (TCFH) under basic conditions . The reaction typically involves the following steps:

Reaction of HOAt with TCFH: This step forms the uronium salt.

Basic Conditions: The reaction is carried out under basic conditions to facilitate the formation of 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate.

Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Analyse Chemischer Reaktionen

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is primarily used in amine acylation reactions, particularly in peptide synthesis . The typical reaction mechanism involves two steps:

Formation of OAt-active ester: The carboxylate anion attacks 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate to form an unstable O-acyl (tetramethyl)isouronium salt. The OAt anion then attacks this salt, forming the OAt-active ester.

Acylation: The nucleophile (such as an amine) attacks the OAt-active ester, resulting in the formation of the acylated product

Common reagents and conditions used in these reactions include:

Solvents: Dimethylformamide (DMF) or other polar aprotic solvents.

Vergleich Mit ähnlichen Verbindungen

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is often compared with other peptide coupling reagents such as:

Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU): Similar in structure but less efficient in coupling reactions.

Tetramethylfluoroformamidinium hexafluorophosphate (TFFH): Another coupling reagent but with different reactivity and efficiency.

Phosphonium-based reagents (e.g., PyBOP): These reagents are also used in peptide synthesis but may have different coupling efficiencies and side reactions.

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is unique due to its high coupling efficiency, minimal racemization, and versatility in various synthetic applications .

Eigenschaften

IUPAC Name |

[dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N6O.F6P/c1-14(2)10(15(3)4)17-16-9-8(12-13-16)6-5-7-11-9;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWBBCNCSMBKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F6N6OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026946 | |

| Record name | Methanaminium, N-[(dimethylamino)(3H-1,2,3-triazolo[4,5-b]pyridin-3-yloxy)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200731-31-3 | |

| Record name | Methanaminium, N-[(dimethylamino)(3H-1,2,3-triazolo[4,5-b]pyridin-3-yloxy)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.